![molecular formula C15H19N3OS B7591037 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CP-673451 and belongs to the class of kinase inhibitors.
Mécanisme D'action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways ultimately leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the suppression of tumor growth and angiogenesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea in lab experiments is its high potency and specificity for inhibiting kinase activity. This makes it a valuable tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to study its potential synergistic effects with other drugs in combination therapy. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the reaction of 3-(3-methylsulfanyl-cyclopentyl)urea with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and cardiovascular diseases. This compound has been shown to inhibit the activity of several kinases such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, making this compound a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-14-6-5-13(8-14)18-15(19)17-10-12-4-2-3-11(7-12)9-16/h2-4,7,13-14H,5-6,8,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSTXXVGWZPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(=O)NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
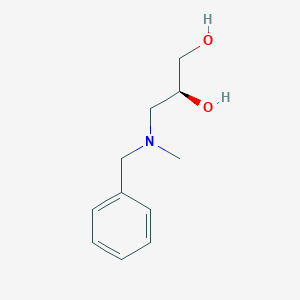
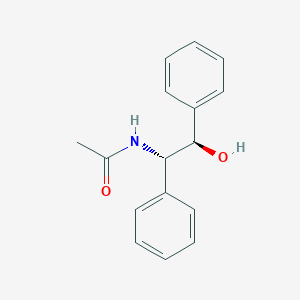
![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
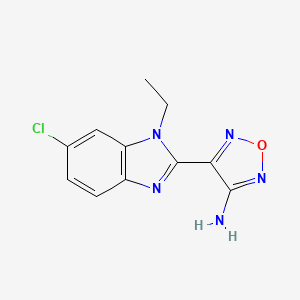
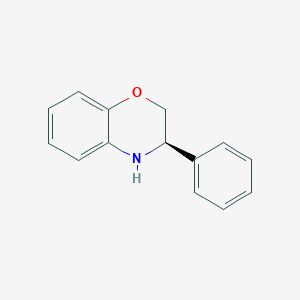
![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
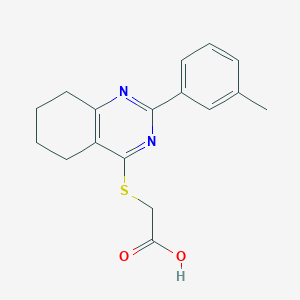
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

